3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide
Description
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide is a synthetic organic compound characterized by the presence of multiple methoxy and nitro functional groups attached to a benzamide core
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c1-22-12-6-10(7-13(9-12)23-2)16(19)17-11-4-5-15(24-3)14(8-11)18(20)21/h4-9H,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZYHQKSQHRFKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)OC)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with 4-methoxy-3-nitroaniline. The reaction is carried out under specific conditions to ensure the formation of the desired benzamide product. Common reagents used in this synthesis include coupling agents such as carbodiimides or triazine-based reagents, and the reaction is often conducted in solvents like dichloromethane or tetrahydrofuran .
Chemical Reactions Analysis
3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide depends on its interaction with molecular targets. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The presence of methoxy and nitro groups can influence the compound’s ability to interact with biological molecules, affecting pathways involved in cell signaling, metabolism, or gene expression .
Comparison with Similar Compounds
Similar compounds to 3,5-dimethoxy-N-(4-methoxy-3-nitrophenyl)benzamide include other benzamide derivatives with different substituents on the aromatic rings. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples include:
- 3,5-dimethoxy-N-(4-methyl-3-nitrophenyl)benzamide
- 2,3-dimethoxy-N-(4-nitrophenyl)benzamide
Each of these compounds has unique features that make them suitable for specific research purposes, highlighting the versatility and importance of benzamide derivatives in scientific studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
